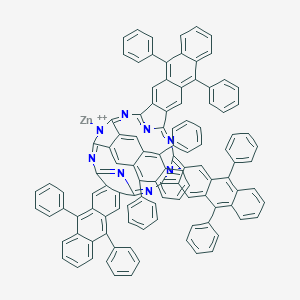
Tetraanthraporphyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraanthraporphyrazine (TAPP) is a synthetic compound that belongs to the family of porphyrazines. It is a macrocyclic compound that consists of four pyrrole rings linked by nitrogen atoms. TAPP has gained significant attention due to its potential applications in various fields such as medicine, biology, and material science.
Mécanisme D'action
Tetraanthraporphyrazine has a unique structure that allows it to interact with various molecules and ions. In the case of photodynamic therapy, Tetraanthraporphyrazine can be activated by light to produce reactive oxygen species that can destroy cancer cells. In the case of metal ion detection, Tetraanthraporphyrazine can bind to metal ions to produce a fluorescent signal that can be detected. In the case of catalysis, Tetraanthraporphyrazine can interact with reactant molecules to facilitate chemical reactions.
Effets Biochimiques Et Physiologiques
Tetraanthraporphyrazine has been shown to have low toxicity and high biocompatibility, making it a promising candidate for various biomedical applications. Tetraanthraporphyrazine has been shown to accumulate in cancer cells, making it a potential photosensitizer for cancer treatment. Tetraanthraporphyrazine has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tetraanthraporphyrazine is its versatility in various scientific research fields. Tetraanthraporphyrazine can be synthesized through various methods, making it easily accessible for researchers. Tetraanthraporphyrazine also has low toxicity and high biocompatibility, making it a safe candidate for biomedical applications. However, Tetraanthraporphyrazine has limitations in terms of its stability and solubility, which can affect its performance in certain applications.
Orientations Futures
There are several future directions for Tetraanthraporphyrazine research. In the field of medicine, Tetraanthraporphyrazine can be further studied for its potential use in combination with other cancer treatments. In the field of biology, Tetraanthraporphyrazine can be further studied for its potential use in the detection of other molecules and ions. In material science, Tetraanthraporphyrazine can be further studied for its potential use in the synthesis of new materials and catalysts.
Conclusion:
In conclusion, Tetraanthraporphyrazine is a versatile compound that has shown promising results in various scientific research fields. Its unique structure and properties make it a potential candidate for various applications, including cancer treatment, metal ion detection, and catalysis. Further research is needed to fully explore the potential of Tetraanthraporphyrazine in these fields.
Méthodes De Synthèse
The synthesis of Tetraanthraporphyrazine can be achieved through various methods. One of the most common methods is the condensation of four pyrrole derivatives with an aldehyde or ketone in the presence of a catalyst. Another method involves the reaction of a tetra-substituted pyrrole with a diimine compound.
Applications De Recherche Scientifique
Tetraanthraporphyrazine has shown promising results in various scientific research fields. In the field of medicine, Tetraanthraporphyrazine has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In the field of biology, Tetraanthraporphyrazine has been studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, Tetraanthraporphyrazine has been studied for its potential use as a catalyst for various chemical reactions.
Propriétés
Numéro CAS |
147402-24-2 |
|---|---|
Nom du produit |
Tetraanthraporphyrazine |
Formule moléculaire |
C112H64N8Zn |
Poids moléculaire |
1587.1 g/mol |
Nom IUPAC |
zinc;7,14,24,31,41,48,58,65-octakis-phenyl-2,19,36,53,69,71-hexaza-70,72-diazanidaheptadecacyclo[52.14.1.13,18.120,35.137,52.04,17.06,15.08,13.021,34.023,32.025,30.038,51.040,49.042,47.055,68.057,66.059,64]doheptaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35(71),36,38,40,42,44,46,48,50,52,54(69),55,57,59,61,63,65,67-pentatriacontaene |
InChI |
InChI=1S/C112H64N8.Zn/c1-9-33-65(34-10-1)97-73-49-25-26-50-74(73)98(66-35-11-2-12-36-66)82-58-90-89(57-81(82)97)105-113-106(90)118-108-93-61-85-86(102(70-43-19-6-20-44-70)78-54-30-29-53-77(78)101(85)69-41-17-5-18-42-69)62-94(93)110(115-108)120-112-96-64-88-87(103(71-45-21-7-22-46-71)79-55-31-32-56-80(79)104(88)72-47-23-8-24-48-72)63-95(96)111(116-112)119-109-92-60-84-83(59-91(92)107(114-109)117-105)99(67-37-13-3-14-38-67)75-51-27-28-52-76(75)100(84)68-39-15-4-16-40-68;/h1-64H;/q-2;+2 |
Clé InChI |
FBROCGIEHIQIBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=C6[N-]C(=C5C=C42)N=C7C8=CC9=C(C1=CC=CC=C1C(=C9C=C8C(=N7)N=C1C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C(=NC2=NC(=N6)C3=CC4=C(C5=CC=CC=C5C(=C4C=C32)C2=CC=CC=C2)C2=CC=CC=C2)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Zn+2] |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=C6[N-]C(=C5C=C42)N=C7C8=CC9=C(C1=CC=CC=C1C(=C9C=C8C(=N7)N=C1C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C(=NC2=NC(=N6)C3=CC4=C(C5=CC=CC=C5C(=C4C=C32)C2=CC=CC=C2)C2=CC=CC=C2)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Zn+2] |
Autres numéros CAS |
147402-24-2 |
Synonymes |
tetraanthraporphyrazine zinc tetraanthraporphyrazine Zn-TAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



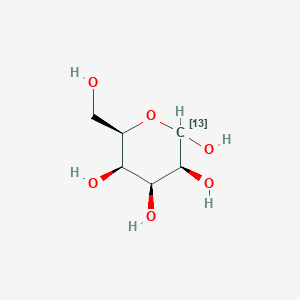
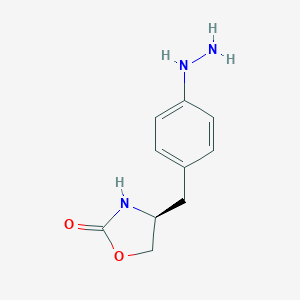
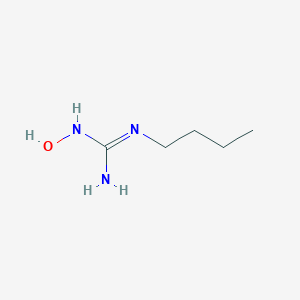
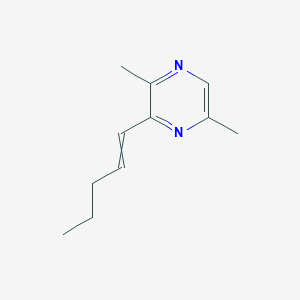
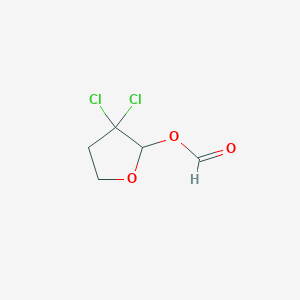
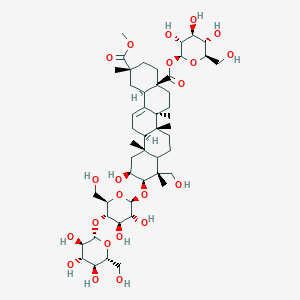
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-](/img/structure/B119607.png)
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)
![[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B119612.png)
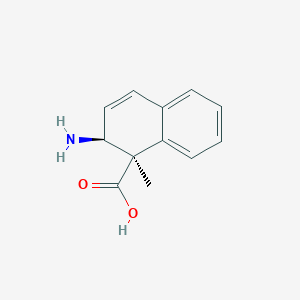
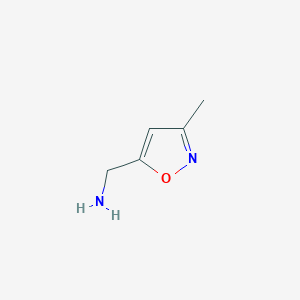
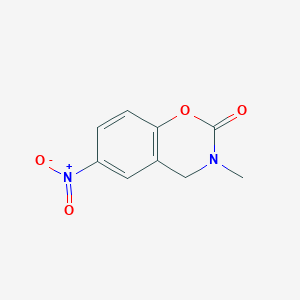
![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)
![4-(4-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one](/img/structure/B119629.png)